molecular formula C6H13NO B14906394 (S)-3-Amino-3-cyclopropylpropan-1-ol

(S)-3-Amino-3-cyclopropylpropan-1-ol

Cat. No.: B14906394
M. Wt: 115.17 g/mol
InChI Key: UELSFEZAVWXJFT-LURJTMIESA-N
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Description

(S)-3-Amino-3-cyclopropylpropan-1-ol is a chiral amino alcohol with a cyclopropyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-cyclopropylpropan-1-ol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Amination: The cyclopropyl intermediate is then subjected to amination. This can be done using reagents like ammonia or primary amines under suitable conditions.

    Reduction: The final step involves the reduction of the intermediate to yield this compound. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-cyclopropylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced further to form cyclopropylamines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of cyclopropyl halides or other substituted derivatives.

Scientific Research Applications

(S)-3-Amino-3-cyclopropylpropan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-cyclopropylpropan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It can modulate pathways related to neurotransmission, enzyme activity, or cellular signaling, depending on its specific application and target.

Comparison with Similar Compounds

    ®-3-Amino-3-cyclopropylpropan-1-ol: The enantiomer of the compound with similar structural features but different stereochemistry.

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amino group.

    3-Aminopropanol: A related compound with a linear propyl chain instead of a cyclopropyl group.

Uniqueness: (S)-3-Amino-3-cyclopropylpropan-1-ol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group attached to a cyclopropyl ring. This combination of features makes it a valuable compound in asymmetric synthesis and various research applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(3S)-3-amino-3-cyclopropylpropan-1-ol

InChI

InChI=1S/C6H13NO/c7-6(3-4-8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m0/s1

InChI Key

UELSFEZAVWXJFT-LURJTMIESA-N

Isomeric SMILES

C1CC1[C@H](CCO)N

Canonical SMILES

C1CC1C(CCO)N

Origin of Product

United States

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